PC Biotin Phosphoramidite
Description
Properties
Molecular Formula |
C55H72N7O9PS |
|---|---|
Molecular Weight |
1038.2 g/mol |
IUPAC Name |
6-[5-[3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]-N-[[3-[1-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethyl]-4-nitrophenyl]methyl]hexanamide |
InChI |
InChI=1S/C55H72N7O9PS/c1-38(2)61(39(3)4)72(70-34-16-32-56)71-40(5)47-35-41(22-31-48(47)62(66)67)36-58-52(64)20-12-9-15-33-57-51(63)21-14-13-19-50-53-49(37-73-50)60(54(65)59-53)55(42-17-10-8-11-18-42,43-23-27-45(68-6)28-24-43)44-25-29-46(69-7)30-26-44/h8,10-11,17-18,22-31,35,38-40,49-50,53H,9,12-16,19-21,33-34,36-37H2,1-7H3,(H,57,63)(H,58,64)(H,59,65) |
InChI Key |
XSOZHGRMILVYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(C)C1=C(C=CC(=C1)CNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)N(C(=O)N3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Synthesis and Structural Engineering of Pc Biotin Phosphoramidite
Precursor Chemistry and Synthetic Pathways
The synthesis of PC Biotin (B1667282) Phosphoramidite (B1245037) is a multi-step process that involves the careful assembly of its three key components: the photolabile linker, the biotin molecule, and the phosphoramidite group. The synthetic strategy is designed to ensure high yields and purity, culminating in a reagent suitable for automated solid-phase oligonucleotide synthesis.
Synthesis of Key Photolabile Linker Intermediates
The foundation of the photocleavable functionality in PC Biotin Phosphoramidite lies in the 2-nitrobenzyl group. The synthesis of the key linker intermediates typically begins with a commercially available 2-nitrobenzyl derivative. A common synthetic route involves the allylation of a suitable 2-nitrophenethyl alcohol derivative, followed by ozonolysis and reduction to yield a diol. One of the hydroxyl groups is then protected with a dimethoxytrityl (DMT) group, which serves as a protecting group and allows for the quantification of coupling efficiency during oligonucleotide synthesis. The remaining free hydroxyl group is then available for subsequent modification. nih.govacs.org
The general synthetic pathway for a 2-nitrobenzyl-based linker intermediate can be summarized as follows:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Allylation | Allyl bromide, a suitable base (e.g., NaH) | Introduces an allyl group for further functionalization. |
| 2 | Ozonolysis/Reduction | O3, followed by a reducing agent (e.g., NaBH4) | Cleaves the double bond to form a diol. |
| 3 | DMT Protection | Dimethoxytrityl chloride (DMT-Cl), pyridine | Protects one of the hydroxyl groups for controlled synthesis. |
Biotinylation of the Photolabile Moiety
Once the photolabile linker intermediate with a free hydroxyl or amino group is synthesized, the biotin moiety is introduced. This is typically achieved by reacting the linker with an activated form of biotin, such as biotin-N-hydroxysuccinimide (biotin-NHS) ester or by using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) if biotin itself is used. The reaction conditions are optimized to ensure efficient coupling of the biotin to the linker. A spacer arm is often incorporated between the biotin and the photolabile linker to minimize steric hindrance and improve the accessibility of the biotin for binding to streptavidin. oup.comgenelink.com
Derivatization to the Phosphoramidite Form
The final step in the synthesis of this compound is the conversion of the biotinylated photolabile linker into its phosphoramidite form. This is a critical step that renders the molecule reactive for incorporation into a growing oligonucleotide chain during automated DNA or RNA synthesis. The free hydroxyl group on the linker is phosphitylated using a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base such as diisopropylethylamine (DIPEA). nih.govbiosearchtech.com The resulting phosphoramidite is then purified and prepared for use in the synthesizer. The entire process is carried out under anhydrous conditions to prevent hydrolysis of the reactive phosphoramidite.
Design Principles of the Photocleavable Linker System
The specific architecture of this compound is the result of careful design considerations aimed at optimizing its performance in various biochemical applications. The choice of the photolabile group and the structure of the spacer arm are critical to its functionality.
Rationale for the 2-Nitrobenzyl Photolabile Moiety Integration
The 2-nitrobenzyl group is the most widely used photolabile protecting group in the design of photocleavable linkers for several key reasons. nih.govnih.gov Its integration into this compound provides a reliable and efficient means of cleaving the biotin tag from the synthesized oligonucleotide upon exposure to near-UV light (typically 300-350 nm). genelink.comglenresearch.com
Key Advantages of the 2-Nitrobenzyl Moiety:
| Feature | Description |
| Cleavage Efficiency | The photocleavage reaction of the 2-nitrobenzyl group is highly efficient, with quantum yields reported to be in the range of 0.1 to 0.6, ensuring rapid and near-quantitative release of the oligonucleotide. pnas.org |
| Orthogonality | The cleavage is triggered by a specific wavelength of light, making the process orthogonal to the standard chemical conditions used in oligonucleotide synthesis and deprotection. This allows for precise temporal and spatial control over the release of the captured molecules. glenresearch.com |
| Byproduct Profile | Upon photocleavage, the 2-nitrobenzyl group rearranges to form a 2-nitrosobenzaldehyde or a related species, which are generally non-reactive towards the released oligonucleotide. acs.org |
| Stability | The 2-nitrobenzyl linker is stable to the acidic and basic conditions encountered during the cycles of automated DNA/RNA synthesis. biosearchtech.com |
The photolysis mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected group. nih.gov
Considerations for Spacer Arm Architecture in this compound
Primary Design Considerations for the Spacer Arm:
| Consideration | Rationale | Common Approaches |
| Length and Flexibility | The spacer needs to be long and flexible enough to overcome steric hindrance between the bulky streptavidin protein (bound to biotin) and the solid support or the oligonucleotide itself. This ensures efficient capture of the biotinylated molecule. genelink.com | Polyethylene glycol (PEG) or long alkyl chains (e.g., C3, C6, C12 spacers) are commonly used to provide the necessary length and flexibility. nih.govglenresearch.com |
| Hydrophilicity | A hydrophilic spacer can improve the solubility of the phosphoramidite reagent and the resulting modified oligonucleotide in aqueous buffers used in biochemical assays. | Ethylene glycol units are often incorporated into the spacer arm to increase its hydrophilicity. nih.gov |
| Chemical Stability | The spacer must be chemically inert to all the reagents and conditions used during oligonucleotide synthesis, deprotection, and purification. | Alkyl or ether linkages are typically employed due to their high chemical stability. fidelitysystems.com |
By carefully engineering the spacer arm, the efficiency of biotin-streptavidin binding is maximized, leading to higher yields in affinity purification applications. The combination of a well-designed spacer and a reliable photocleavable linker makes this compound a powerful tool for the synthesis and purification of oligonucleotides. glenresearch.comlifetein.com
Compatibility with Automated Oligonucleotide Synthesis Protocols
This compound is designed for seamless integration into standard automated solid-phase oligonucleotide synthesis workflows. nih.gov Its chemical structure, featuring a conventional phosphoramidite group and a dimethoxytrityl (DMT) protecting group, ensures it is fully compatible with the chemistries used in modern DNA/RNA synthesizers. genelink.comglenresearch.com
The automated synthesis of oligonucleotides on a solid support is a cyclical process, with each cycle adding one nucleotide or modifier to the growing chain. biotage.comatdbio.com The process typically involves four main steps: detritylation, coupling, capping, and oxidation. twistbioscience.com this compound is introduced during the coupling step, typically as the final addition to the 5'-terminus of the oligonucleotide.
The integration proceeds as follows:
Detritylation: The cycle begins with the chemical removal of the acid-labile 5'-DMT protecting group from the last nucleotide added to the solid-support-bound oligonucleotide chain, exposing a free 5'-hydroxyl group. biotage.comtwistbioscience.com
Coupling: The this compound, dissolved in an anhydrous acetonitrile (B52724) diluent, is activated and delivered to the synthesis column. glenresearch.com It reacts with the exposed 5'-hydroxyl group, forming a phosphite (B83602) triester linkage. atdbio.com
Capping: Any unreacted 5'-hydroxyl groups are chemically acetylated ("capped") to prevent them from participating in subsequent cycles, which would result in undesired deletion-mutant sequences. twistbioscience.com
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an iodine solution, completing the addition cycle. atdbio.com
Following the final coupling with this compound, the completed oligonucleotide is cleaved from the solid support and undergoes deprotection using standard procedures, such as treatment with ammonia, to remove protecting groups from the nucleobases and the phosphate (B84403) backbone. nih.govgenelink.com The presence of the PC Biotin modification is compatible with these standard final processing steps. genelink.comglenresearch.com
| Synthesis Step | Description | Role of this compound |
|---|---|---|
| Detritylation | Removal of the 5'-DMT group from the growing oligonucleotide chain to expose a reactive hydroxyl group. | Standard procedure preceding the coupling of the this compound. |
| Coupling | Addition of the next phosphoramidite building block to the chain. | The this compound is introduced and coupled to the 5'-terminus of the oligonucleotide. |
| Capping | Blocking of unreacted hydroxyl groups to prevent the formation of failure sequences. | Standard procedure following the coupling step. |
| Oxidation | Stabilization of the newly formed phosphite triester linkage to a phosphotriester. | Standard procedure to stabilize the linkage formed by the this compound. |
High coupling efficiency is critical for maximizing the yield of the full-length, correctly modified oligonucleotide. For this compound, a coupling time of 2 minutes is recommended to ensure a successful reaction. glenresearch.com While specific efficiency data for this exact molecule is not always published, closely related PC-aminotag phosphoramidites have demonstrated coupling efficiencies in the range of 95–98% as determined by HPLC analysis. oup.com
Several factors contribute to optimizing the yield in automated systems:
Reagent Quality: The use of high-purity, anhydrous acetonitrile for dissolving the phosphoramidite is essential, as phosphoramidites are highly sensitive to moisture. umich.edu
Activator: The choice of activator (e.g., DCI) and its concentration can influence coupling kinetics.
Coupling Time: Adhering to the recommended 2-minute coupling time helps drive the reaction to completion. glenresearch.com
Monitoring: The presence of a DMT group on the this compound allows for real-time monitoring of coupling efficiency. genelink.com The orange-colored DMT cation released during the detritylation step can be measured spectrophotometrically, providing an immediate assessment of the previous cycle's success. biotage.com
| Parameter | Recommendation/Finding | Significance |
|---|---|---|
| Coupling Time | A 2-minute coupling time is recommended. glenresearch.com | Ensures sufficient time for the reaction to proceed to completion, maximizing yield. |
| Coupling Efficiency | Reported as 95-98% for analogous PC-linker phosphoramidites. oup.com | Indicates high reactivity and compatibility with standard synthesis protocols. |
| Efficiency Monitoring | The DMT group allows for quantitative trityl cation assay. genelink.com | Provides real-time feedback on synthesis performance, allowing for troubleshooting. |
| Solution Stability | Stable in anhydrous acetonitrile for 2-3 days when stored properly. glenresearch.com | Defines the usable window for the reagent once prepared for the synthesizer. |
Strategic Use of Protecting Groups in this compound Synthesis
The success of automated oligonucleotide synthesis hinges on a carefully orchestrated strategy of protecting and deprotecting various functional groups on the phosphoramidite monomers. twistbioscience.comjournalirjpac.com In this compound, the protecting groups serve not only to prevent unwanted side reactions but also to facilitate purification.
Cyanoethyl Group: The phosphorus atom of the phosphoramidite is protected by a 2-cyanoethyl group. twistbioscience.combiosearchtech.com This group is critical for preventing undesirable reactions at the phosphorus center during the subsequent steps of the synthesis cycle. atdbio.com It remains stable throughout the chain elongation process but is readily removed under the mild alkaline conditions of the final oligonucleotide deprotection step, yielding the natural phosphodiester linkage. twistbioscience.com
Dimethoxytrityl (DMT) Group: Unlike standard nucleoside phosphoramidites where the DMT group protects the 5'-hydroxyl of the sugar, in this compound, a DMT group is placed on the N-1 nitrogen atom of the biotin moiety. biosearchtech.com This strategic placement serves two primary functions:
N-Protection: Its main role is to act as a protecting group for the nitrogen atom, preventing potential side reactions that could occur at this position during the synthesis or deprotection steps. glenresearch.combiosearchtech.com
Purification Handle: The bulky and lipophilic DMT group provides a powerful tool for the purification of the final oligonucleotide. genelink.com Using a "DMT-ON" purification strategy, the full-length product, which retains the terminal DMT-biotin group, can be selectively isolated from shorter, "failure" sequences (which lack the DMT group) by reverse-phase cartridge or HPLC purification. genelink.comglenresearch.com It is noted, however, that the detritylation of this specific N-DMT group can be slower than a typical 5'-O-DMT, and a second deblocking step may be recommended if removal on the synthesizer is desired. glenresearch.com
| Protecting Group | Location on Molecule | Primary Function | Strategic Advantage |
|---|---|---|---|
| Cyanoethyl | Phosphorus atom of the phosphoramidite | Prevents unwanted side reactions at the phosphorus center during synthesis. atdbio.com | Stable during synthesis cycles but easily removed during final deprotection. twistbioscience.com |
| Dimethoxytrityl (DMT) | N-1 nitrogen of the biotin ring biosearchtech.com | Protects the nitrogen atom from participating in side reactions. biosearchtech.com | Serves as a purification handle for "DMT-ON" reverse-phase purification, separating full-length products from failure sequences. genelink.comglenresearch.com |
Photochemical Mechanisms of Action for Pc Biotin Phosphoramidite Modified Biomolecules
Photolytic Cleavage Mechanism of the 2-Nitrobenzyl Linker
The core of the photocleavage process lies in a Norrish Type II intramolecular rearrangement of the 2-nitrobenzyl group upon absorption of UV light. wikipedia.orgdtu.dk This reaction proceeds through a series of transient intermediates to ultimately sever the covalent bond connecting the biotin (B1667282) to the biomolecule.
Upon excitation with near-UV light, the 2-nitrobenzyl group undergoes a photochemical reaction initiated by an intramolecular hydrogen transfer. researchgate.netnih.gov The nitro group in its excited state abstracts a proton from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. wikipedia.orgdtu.dknih.gov This intramolecular proton transfer is a key step that initiates the subsequent chemical rearrangements. nih.gov The process involves the conversion of the nitro group to a nitroso group and the oxidation of the benzylic position. researchgate.netscispace.com Studies using laser flash photolysis have identified the aci-nitro species as a primary photoproduct. rsc.orgacs.org
The reaction can proceed through competing pathways that are dependent on the solvent and local environment. rsc.org In aqueous solutions, the mechanism can involve cyclization to form benzisoxazolidine intermediates, which then open to carbonyl hydrates. rsc.org In aprotic solvents, the pathway may favor the formation of hydrated nitroso compounds. rsc.org Regardless of the specific pathway, the initial intramolecular proton transfer from the benzylic position to the excited nitro group is the critical initiating event. dtu.dk
Following the formation of the aci-nitro intermediate, a series of rapid, non-photochemical rearrangements occur. dtu.dk These rearrangements lead to the cleavage of the phosphodiester bond between the linker and the 5'-phosphate of the oligonucleotide. biosearchtech.com This process releases the biotin-containing portion of the molecule, which rearranges to form a 2-nitrosobenzaldehyde or a derivative like 2-nitrosoacetophenone. scispace.comrsc.orgresearchgate.net
A significant and highly useful outcome of this cleavage reaction is the generation of a free 5'-monophosphate group on the oligonucleotide. biosearchtech.comgenelink.comnih.govglenresearch.comglenresearch.comidtdna.com This 5'-phosphorylated oligonucleotide is then available for subsequent enzymatic reactions, such as ligation, making it biologically active and ready for use in applications like gene construction and cloning. glenresearch.comglenresearch.com The release of the biomolecule in an unaltered, phosphorylated form is a key advantage of this technology. nih.govpnas.org
Wavelength Specificity and Irradiation Parameters for PC Biotin Phosphoramidite (B1245037) Conjugates
The time required for complete cleavage is dependent on the intensity of the light source and the concentration of the sample. nih.gov However, the reaction is generally rapid and efficient. Complete cleavage can be achieved in less than 4 to 5 minutes with a suitable UV lamp. genelink.comnih.govnih.gov In some experimental setups, nearly complete conversion of the starting material to its photocleaved products was observed within 10 minutes of irradiation. nih.govpnas.org Increasing the light intensity can lead to faster cleavage. nih.govpnas.org
| Parameter | Typical Value/Range | References |
| Optimal Wavelength | 300-350 nm | genelink.comnih.govglenresearch.comnih.govglenresearch.com |
| Specific Wavelengths Used | ~340 nm, 365 nm | researchgate.netgenelink.comnih.govupenn.edu |
| Irradiation Time for Cleavage | < 4-10 minutes | genelink.comnih.govnih.govnih.gov |
Quantum Yield and Efficiency of Photolysis in Aqueous and Biological Milieux
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, representing the number of moles of a product formed per mole of photons absorbed. The photocleavage of 2-nitrobenzyl-based linkers is known for its high efficiency. nih.govpnas.org For related 1-(2-nitrophenyl)ethyl phosphate (B84403) esters, quantum yields in the range of 0.49 to 0.63 have been reported. researchgate.netnih.govpnas.orgpnas.org Similarly, the photolysis of 2-nitrobenzyl alcohol derivatives to their corresponding nitroso compounds proceeds with quantum yields of about 60% (Φ ≈ 0.6). researchgate.netrsc.org
| Compound Type | Reported Quantum Yield (Φ) | References |
| 1-(2-Nitrophenyl)ethyl phosphate esters | 0.49 - 0.63 | researchgate.netnih.govpnas.orgpnas.org |
| 2-Nitrobenzyl alcohol derivatives | ~0.6 | researchgate.netrsc.org |
Integration of Pc Biotin Phosphoramidite in Oligonucleotide Synthesis Methodologies
Protocols for 5′-Terminal Incorporation of PC Biotin (B1667282) Phosphoramidite (B1245037)
The 5′-terminal incorporation of PC Biotin Phosphoramidite is achieved through standard automated solid-phase oligonucleotide synthesis protocols. genelink.com This non-nucleosidic phosphoramidite is compatible with all common forms of DNA synthesis, cleavage, and deprotection. idtdna.comglenresearch.com The process involves an additional coupling step at the end of the synthesis sequence.
A key aspect of the protocol is the coupling time. A recommended coupling time of 2 minutes is typically employed to ensure efficient reaction between the phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain. genelink.com The coupling efficiency can be monitored by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the subsequent detritylation step. idtdna.combiosyn.com Coupling efficiencies for PC-aminotag phosphoramidites, which are structurally similar to this compound, have been reported to be in the range of 95–98%. biosyn.comglenresearch.com
The this compound contains a DMT group, which serves a dual purpose. idtdna.com Firstly, it allows for the quantification of coupling efficiency. Secondly, it can be left on the oligonucleotide (DMT-on) to serve as a hydrophobic tag for purification. idtdna.comglenresearch.com However, it is noted that PC-Biotin is slow to detritylate. Therefore, if the final DMT group is to be removed on the synthesizer, a second deblocking step is recommended to ensure complete removal. genelink.com
The general synthesis cycle for incorporating this compound at the 5'-terminus is outlined below:
| Step | Reagent/Condition | Purpose |
| Deblocking (Detritylation) | Trichloroacetic acid in dichloromethane | Removes the DMT protecting group from the 5'-hydroxyl of the terminal nucleotide. |
| Coupling | This compound and an activator (e.g., tetrazole) | Couples the this compound to the free 5'-hydroxyl group. |
| Capping | Acetic anhydride (B1165640) and 1-methylimidazole | Blocks any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
| Oxidation | Iodine solution | Oxidizes the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. |
| Final Detritylation (Optional) | Trichloroacetic acid in dichloromethane | Removes the DMT group from the PC Biotin moiety if DMT-off purification is desired. |
Strategies for Internal Incorporation of Photolabile Biotin
While 5'-terminal labeling is the most common application, strategies exist for the internal incorporation of a photocleavable biotin moiety within an oligonucleotide sequence. This is typically achieved not with this compound itself, but with related reagents such as PC Spacer Phosphoramidite or PC Linker Phosphoramidite. idtdna.comgenelink.combiosearchtech.combiosearchtech.com These phosphoramidites introduce a photocleavable linker at any position within the oligonucleotide chain during standard automated DNA synthesis. biosearchtech.comsemanticscholar.org
The general strategy involves the following steps:
Synthesis of the 3'-flanking sequence: The oligonucleotide synthesis begins with the nucleotides that will be located to the 3' side of the internal photocleavable biotin.
Incorporation of the PC Linker/Spacer: At the desired internal position, a PC Spacer or PC Linker phosphoramidite is coupled to the growing oligonucleotide chain. idtdna.comnih.gov These phosphoramidites have a DMT group, allowing for the monitoring of coupling efficiency. nih.gov
Attachment of Biotin: Following the incorporation of the PC linker, a biotin phosphoramidite can be coupled to the linker. Alternatively, a PC Amino-Modifier can be incorporated, followed by post-synthetic conjugation of a biotin NHS ester.
Synthesis of the 5'-flanking sequence: The synthesis is then continued by adding the remaining nucleotides to the 5' side of the incorporated linker.
The PC Spacer Phosphoramidite introduces a C3 spacer arm that can be cleaved with UV light. genelink.comidtdna.com The PC Linker Phosphoramidite also introduces a cleavable C3 spacer and has the added feature that upon photocleavage, it results in both a 5'- and a 3'-phosphorylated oligonucleotide fragment. biosearchtech.comsemanticscholar.org
| Reagent | Position of Incorporation | Outcome of Photocleavage |
| PC Spacer Phosphoramidite | Internal, 5'-end | 5'-phosphorylated oligonucleotide |
| PC Linker Phosphoramidite | Internal | 5'- and 3'-phosphorylated oligonucleotide fragments |
Post-Synthetic Handling and Deprotection Regimes for PC Biotinylated Oligonucleotides
Following synthesis, PC biotinylated oligonucleotides undergo a series of post-synthetic handling and deprotection steps to yield the final, purified product. These procedures are generally compatible with standard oligonucleotide chemistry. idtdna.com
The initial step is cleavage from the solid support and removal of the protecting groups from the nucleobases and the phosphate backbone. This is typically achieved by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or elevated temperatures (e.g., 55°C for 8-15 hours for standard phosphoramidites). acs.orgidtdna.com For oligonucleotides with sensitive modifications, milder deprotection conditions may be required. acs.org
A crucial aspect of handling PC biotinylated oligonucleotides is the management of the 5'-DMT group. If a DMT-on purification strategy is to be employed, the final detritylation step on the synthesizer is omitted. idtdna.com It is important to avoid acidic conditions during the workup to prevent premature removal of the DMT group. idtdna.com
The photocleavage of the biotin moiety is a key step in many applications. This is achieved by irradiating the oligonucleotide with near-UV light in the range of 300-350 nm. idtdna.combiosearchtech.comumich.eduoup.com Complete cleavage can typically be achieved in less than 5 minutes. umich.edubiosyn.com This process releases the biotin group and leaves a 5'-phosphate group on the oligonucleotide, which is often a desirable feature for downstream biological applications such as ligation. idtdna.combiosearchtech.comoup.com
| Parameter | Condition | Notes |
| Deprotection Solution | Concentrated Ammonium Hydroxide | Removes protecting groups from bases and phosphate backbone. |
| Deprotection Temperature | Room Temperature to 55°C | Dependent on the specific protecting groups used. |
| Photocleavage Wavelength | 300-350 nm | Near-UV light. |
| Photocleavage Duration | < 5 minutes | For complete cleavage. |
| Product of Photocleavage | 5'-phosphorylated oligonucleotide | Biotin moiety is released. |
Purification Techniques Leveraging this compound Functionality
The unique features of this compound facilitate several effective purification strategies to isolate the full-length, biotinylated oligonucleotide from failure sequences and other impurities.
Streptavidin-Mediated Affinity Capture and Release
This is a highly specific and efficient purification method that directly utilizes the biotin moiety. idtdna.comnih.gov The crude oligonucleotide mixture, containing the 5'-PC-biotinylated product, is incubated with a solid support functionalized with streptavidin, such as streptavidin-coated magnetic beads or agarose (B213101) resin. nih.gov The high affinity of the biotin-streptavidin interaction leads to the selective capture of the full-length biotinylated oligonucleotides, while failure sequences, which lack the biotin tag, are washed away. idtdna.com
After capture and washing, the purified oligonucleotide is released from the solid support by irradiation with near-UV light (300-350 nm). idtdna.comnih.gov This photocleavage step breaks the linker between the biotin and the oligonucleotide, releasing the purified, 5'-phosphorylated oligonucleotide into solution. biosyn.comnih.gov This method is particularly advantageous as it avoids the harsh chemical conditions often required to break the strong biotin-streptavidin bond.
| Step | Procedure | Purpose |
| Binding | Incubate crude oligonucleotide with streptavidin-coated support. | Selective capture of biotinylated oligonucleotides. |
| Washing | Wash the support with a suitable buffer. | Removal of non-biotinylated failure sequences and other impurities. |
| Elution (Release) | Irradiate the support with UV light (300-350 nm). | Cleavage of the photocleavable linker and release of the purified oligonucleotide. |
DMT-On Purification Strategies
This method leverages the hydrophobic 4,4'-dimethoxytrityl (DMT) group present on the this compound. idtdna.com The oligonucleotide synthesis is performed with the final DMT group left on (DMT-on). This makes the full-length product significantly more hydrophobic than the capped, shorter failure sequences.
The crude DMT-on oligonucleotide mixture is then passed through a reversed-phase chromatography cartridge. The hydrophobic DMT-on oligonucleotides are retained on the cartridge, while the more hydrophilic failure sequences are washed away. The retained DMT-on oligonucleotides can then be treated with a mild acid (e.g., trifluoroacetic acid) to cleave the DMT group, and the purified, detritylated oligonucleotide is eluted from the cartridge. Alternatively, the DMT-on oligonucleotide can be eluted and the DMT group removed in a separate step.
| Step | Reagent/Condition | Purpose |
| Loading | Crude DMT-on oligonucleotide mixture in a low organic solvent concentration. | Binds the hydrophobic DMT-on oligonucleotides to the reversed-phase matrix. |
| Washing | A slightly higher concentration of organic solvent. | Elutes the more hydrophilic failure sequences. |
| Detritylation | Mild acid (e.g., 2% Trifluoroacetic Acid). | Cleaves the DMT group from the retained full-length oligonucleotides. |
| Elution | A higher concentration of organic solvent (e.g., 50% Acetonitrile). | Elutes the purified, detritylated oligonucleotide. |
Chromatographic Methodologies for Product Isolation
In addition to the specific methods described above, standard chromatographic techniques can be used for the purification of PC biotinylated oligonucleotides. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. biosyn.comnih.gov
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This is particularly effective for DMT-on purification, as the DMT group provides a strong hydrophobic handle for separation. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the oligonucleotides, with more hydrophobic species eluting later.
Anion-exchange HPLC (AEX-HPLC) separates oligonucleotides based on the negative charge of their phosphate backbone. nih.gov Longer oligonucleotides have a greater negative charge and therefore bind more strongly to the positively charged stationary phase. A salt gradient is used to elute the oligonucleotides, with longer sequences eluting at higher salt concentrations.
For very high-purity requirements, a combination of these methods can be employed. For example, an initial DMT-on cartridge purification can be followed by a polishing step using anion-exchange HPLC.
| Method | Principle of Separation | Elution |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Increasing gradient of organic solvent (e.g., acetonitrile). |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (phosphate backbone) | Increasing salt gradient. |
Advanced Research Applications of Pc Biotin Phosphoramidite Conjugates
Nucleic Acid Purification and Enrichment Strategies
The high affinity between biotin (B1667282) and streptavidin is a cornerstone of many biochemical purification techniques. PC Biotin Phosphoramidite (B1245037) leverages this interaction for the efficient purification of nucleic acids, with the added advantage of a non-enzymatic, light-induced elution that preserves the biological integrity of the released molecules.
The chemical synthesis of oligonucleotides is a stepwise process that can result in a mixture of full-length products and shorter, failure sequences. The purification of the desired full-length oligonucleotides is crucial for downstream applications. PC Biotin Phosphoramidite provides a streamlined method for this purification.
During automated solid-phase DNA synthesis, this compound is added as the final coupling step, ensuring that only the full-length oligonucleotides are labeled with biotin. nih.govresearchgate.net The crude synthesis mixture is then passed through a streptavidin-coated solid support. The biotinylated, full-length oligonucleotides bind to the streptavidin, while the non-biotinylated failure sequences are washed away. genelink.comglenresearch.com
Subsequent exposure to near-UV light (typically between 300-350 nm) for a short duration cleaves the photocleavable linker, releasing the purified, full-length oligonucleotides from the support. nih.govresearchgate.netgenelink.com This process is highly efficient, with cleavage often complete within minutes. nih.govresearchgate.net A significant advantage of this method is that the released oligonucleotide possesses a 5'-phosphate group, rendering it ready for subsequent enzymatic reactions such as ligation. genelink.comglenresearch.com
Table 1: Comparison of Oligonucleotide Purification Methods
| Feature | PC Biotin-Streptavidin Affinity Purification | DMT-On Purification |
| Principle | Biotin-streptavidin binding | Hydrophobicity of DMT group |
| Elution Method | Photocleavage (300-350 nm UV light) | Acidic detritylation |
| State of Eluted Oligo | 5'-phosphorylated, biologically active | 5'-hydroxyl, requires phosphorylation |
| Purity | High, removes failure sequences effectively | Good, but can have co-eluting species |
| Compatibility | Compatible with a wide range of downstream applications | May require buffer exchange |
Beyond synthetic oligonucleotides, this compound is instrumental in the purification of PCR products and other DNA fragments for cloning and subsequent molecular biology workflows. By incorporating a 5'-PC-Biotin labeled primer in a PCR reaction, the resulting amplicons are biotinylated. biosearchtech.com
These biotinylated PCR products can then be selectively captured from the crude reaction mixture using streptavidin-coated magnetic beads or affinity columns. glenresearch.combiosearchtech.com This step effectively removes primers, unincorporated nucleotides, and other reaction components. Following capture, the purified PCR product is released by photolysis. biosearchtech.com The released DNA fragment, now possessing a 5'-phosphate, is suitable for direct ligation into a cloning vector without the need for an additional phosphorylation step. genelink.comgenelink.comglenresearch.com
This "capture and release" strategy is not only efficient but also gentle, avoiding the harsh chemical treatments associated with other elution methods that could potentially damage the DNA. glenresearch.com
Spatiotemporal Control of Biomolecular Activity ("Caging")
A groundbreaking application of this compound is in the "caging" of biomolecules. Caging refers to the temporary inactivation of a molecule's biological activity by a photolabile protecting group. The activity can then be restored at a specific time and location by applying light, offering unprecedented control over cellular processes. genelink.combiosyn.com
By incorporating PC Biotin, a nucleic acid can be tethered to a larger molecule or a solid surface, effectively "caging" it and preventing it from participating in biological interactions. genelink.combiosyn.com For instance, an antisense oligonucleotide or a small interfering RNA (siRNA) can be attached via a PC Biotin linker to a streptavidin-coated nanoparticle or a dextran (B179266) molecule that is too large to pass through nuclear pores. biosyn.com This prevents the nucleic acid from reaching its intracellular target and exerting its gene-silencing effect.
Upon irradiation with a focused beam of UV light at a specific cellular location, the photocleavable linker is cleaved, releasing the bioactive nucleic acid. genelink.combiosyn.com This allows researchers to study the effects of gene silencing with high spatial and temporal resolution. The ability to control the release of these molecules enables the investigation of dynamic cellular events and the functional consequences of gene expression in specific subcellular compartments. biosyn.com
The spatiotemporal control afforded by PC Biotin extends to the ability to decouple and study distinct cellular processes. For example, by caging a specific DNA sequence, its interaction with DNA-binding proteins can be prevented. Photorelease of the DNA at a chosen moment allows for the synchronized initiation of transcription or other DNA-dependent processes, enabling the study of their kinetics and downstream effects. genelink.com
This approach has been used to investigate the dynamics of protein-DNA interactions and the assembly of cellular machinery with a level of control that is not possible with traditional methods. biosyn.com The ability to initiate a biological process with a pulse of light provides a powerful tool for dissecting complex cellular pathways. genelink.com
Affinity Isolation and Elution of Macromolecular Complexes
PC Biotin-modified oligonucleotides are also valuable for the isolation of macromolecular complexes, such as protein-DNA or RNA-protein complexes. genelink.comresearchgate.net A biotinylated oligonucleotide can be used as a "bait" to capture its specific binding partners from a cell lysate.
The entire complex is then immobilized on a streptavidin support. After washing away non-specific binders, the complex can be eluted under mild conditions using photocleavage. This gentle elution is crucial for preserving the integrity of the complex and the interactions between its components, which might be disrupted by harsher elution methods involving changes in pH or high salt concentrations. glenresearch.com This technique has been successfully applied to the isolation of nucleosomes and chromatin, facilitating the study of their composition and structure. genelink.comresearchgate.net
Table 2: Applications of this compound in Affinity Isolation
| Application | Description | Advantage of Photocleavage |
| Protein-DNA Complex Isolation | A PC Biotinylated DNA probe captures specific DNA-binding proteins from a cell extract. | Gentle elution preserves protein-DNA interactions for downstream analysis. |
| RNA-Protein Complex Isolation | A PC Biotinylated RNA probe is used to isolate RNA-binding proteins and associated factors. | Maintains the integrity of ribonucleoprotein complexes. |
| Chromatin Isolation | PC Biotinylated probes can be used to pull down specific chromatin regions. | Allows for the study of chromatin structure and modifications under near-native conditions. |
Capture and Release of Protein-Nucleic Acid Interactions
The study of interactions between proteins and nucleic acids is fundamental to understanding many biological processes. This compound provides a sophisticated tool for the isolation and analysis of these complexes. The methodology involves synthesizing a DNA or RNA probe containing the photocleavable biotin moiety. This probe can then be incubated with a cell lysate or a purified protein mixture to allow for the formation of protein-nucleic acid complexes.
The resulting biotinylated complexes are selectively captured using an affinity matrix, typically streptavidin-coated magnetic beads or surfaces. nih.gov This step effectively isolates the target complex from all other unbound molecules in the mixture. After stringent washing to remove non-specific binders, the purified complex is released from the solid support by exposing it to near-UV light (typically 300-350 nm). nih.govgenelink.com This light exposure cleaves the o-nitrobenzyl-based linker, releasing the native, non-biotinylated protein-nucleic acid complex into solution for downstream analysis, such as mass spectrometry or gel electrophoresis. nih.gov A key advantage of this method is the gentle release condition, which preserves the integrity of the isolated complexes, a significant improvement over harsh chemical or thermal elution methods. ntnu.no
| Stage | Description | Key Component/Action | Outcome |
| Binding | A synthetic oligonucleotide probe is designed to bind a specific target protein or nucleic acid sequence. | PC Biotin-labeled DNA/RNA probe | Formation of a probe-target complex. |
| Capture | The mixture containing the complex is incubated with a streptavidin-coated solid support. | Streptavidin-biotin interaction | Selective immobilization of the probe-target complex. |
| Purification | Unbound molecules and non-specific binders are washed away. | Washing buffers | Isolated and purified complex on the solid support. |
| Release | The solid support is irradiated with near-UV light. | UV light (300-350 nm) cleaves the PC linker. | The native, non-biotinylated complex is released into solution. |
Methodologies for Studying Chromatin and Nucleosome Dynamics
The principles of photocleavable affinity capture extend to the study of large macromolecular structures like chromatin and individual nucleosomes. genelink.com Understanding the dynamic nature of chromatin is crucial for deciphering the mechanisms of gene regulation. Traditional methods for isolating these structures can be disruptive.
Using oligonucleotides modified with PC Biotin allows researchers to capture specific fragments of chromatin or entire nucleosomes under native conditions. genelink.com For example, a probe can be designed to hybridize to a specific DNA sequence within the chromatin. The entire complex, including histones and other associated proteins, can be pulled down on a streptavidin matrix. Subsequent photocleavage releases the chromatin fragment for detailed structural and functional analysis, providing a snapshot of its state in a way that minimizes disruption. genelink.com This approach is invaluable for investigating the composition of nucleosomes at specific genomic loci and how they are altered by cellular processes.
Applications in Advanced Analytical Platforms
The unique properties of this compound have been integrated into sophisticated analytical platforms, enhancing their precision, throughput, and capabilities in genotyping and biosensing.
Genotyping Methodologies Employing Photolabile Linkers (e.g., MALDI-TOF MS for SNP)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for analyzing nucleic acids, particularly for Single Nucleotide Polymorphism (SNP) genotyping. nih.gov The accuracy of MALDI-TOF MS relies on the precise mass determination of DNA fragments. This compound is integral to methods like genoSNIP, which was developed for SNP genotyping. glenresearch.com
In this application, a primer incorporating a photocleavable linker is used in a primer extension reaction. The reaction terminates at the SNP site. The resulting extension product is captured via its biotin tag. Before analysis by mass spectrometry, the product is exposed to UV light. This light exposure cleaves the linker at a precise location, reducing the size of the DNA fragment that needs to be analyzed. glenresearch.com This size reduction is critical because smaller DNA fragments yield clearer and more accurate signals in MALDI-TOF MS. glenresearch.com The photocleavage step effectively removes the bulk of the primer, allowing the mass spectrometer to focus solely on the small, allele-specific extension product, thereby increasing the accuracy and reliability of the SNP call. glenresearch.comresearchgate.net
Functionalization for Microarray and Biosensor Development
In the development of microarrays and biosensors, the controlled immobilization and potential release of probes or targets are highly desirable. This compound enables the functionalization of surfaces with oligonucleotides that can be attached via the robust streptavidin-biotin bond. oup.com
This allows for the creation of DNA microarrays where probes are tethered to the surface through the photocleavable linker. After hybridization with a target sample, the captured DNA or RNA can be released from the specific microarray spot by directed UV light exposure. oup.com This allows for the recovery of specific sequences for further analysis. Furthermore, this technology enables the creation of "caged" oligonucleotides on a sensor surface. genelink.com The biological activity of the oligonucleotide is suppressed until it is released by light, providing spatial and temporal control over interactions on the biosensor chip. genelink.comoup.com This capability is particularly useful for developing interactive diagnostic platforms and for studying molecular interactions in a highly controlled, multiplexed format. nih.gov
Integration in DNA Nanotechnology and Supramolecular Assemblies
DNA nanotechnology leverages the predictable base-pairing of nucleic acids to construct intricate two- and three-dimensional structures. The controlled assembly and disassembly of these nanostructures are critical for their application.
Controlled Assembly and Disassembly of Nanostructures
This compound serves as a powerful tool for the purification and manipulation of DNA-based nanostructures, such as DNA origami. nih.gov During the synthesis of these complex structures, an excess of smaller "staple" strands is used, which must be removed from the final, folded product. By incorporating PC-biotinylated staple strands into the design, the fully formed nanostructures can be selectively captured on streptavidin-coated beads. nih.gov
After capture and washing away the excess staple strands, the purified DNA nanostructures are released into solution by UV irradiation. nih.gov This method provides a high-yield and non-destructive purification protocol. nih.gov Beyond purification, the photocleavable linker can be used as a trigger for the controlled disassembly of supramolecular assemblies. Nanostructures can be tethered to surfaces or other molecules and then released on demand by a light signal, enabling applications in drug delivery, molecular computing, and the creation of dynamic molecular systems. nih.gov
| Research Application | Role of this compound | Key Advantage |
| DNA Nanoparticle Purification | Incorporated into staple strands for affinity capture of folded structures. | High-yield, non-destructive release of purified nanostructures. nih.gov |
| Controlled Release from Surfaces | Tethers DNA origami or other structures to a streptavidin-coated surface. | Light-triggered release allows for spatial and temporal control. nih.gov |
| Dynamic Assembly/Disassembly | Acts as a triggerable connection point within a larger supramolecular assembly. | Enables the creation of responsive and reconfigurable nanomaterials. |
Surface Immobilization and Release for Directed Self-Assembly
The unique attributes of this compound facilitate a sophisticated method for the controlled spatial and temporal assembly of molecules on surfaces. This approach leverages the high-affinity interaction between biotin and streptavidin for initial immobilization, followed by a light-triggered release mechanism.
Oligonucleotides functionalized with PC Biotin can be securely anchored to streptavidin-coated surfaces, such as beads, arrays, or other substrates. glenresearch.com This immobilization is stable and highly specific due to the strong biotin-streptavidin bond. oup.com The key advantage of using a photocleavable linker lies in the ability to subsequently release the immobilized oligonucleotide or any molecule attached to it with high precision. biosyn.com
Irradiation with near-UV light (typically in the 300-350 nm range) for a short duration induces cleavage of the 2-nitrobenzyl-based linker. genelink.combiosearchtech.com This process is rapid and efficient, often achieving complete release in under five minutes. nih.govresearchgate.net Upon cleavage, the biotin moiety is detached, and the oligonucleotide is released from the surface, leaving behind a 5'-monophosphate group. genelink.combiosearchtech.com This newly formed 5'-phosphate is biologically active and can be used for subsequent enzymatic reactions, such as ligation. glenresearch.comgenelink.com
This capture-and-release capability is instrumental for directed self-assembly. By selectively exposing specific regions of a surface to light, researchers can precisely control where and when biotinylated molecules are released. This allows for the sequential and patterned assembly of nucleic acid structures and other biomolecules, enabling the construction of complex nanoscale architectures. For instance, DNA-protein complexes can be immobilized for analysis and then released, a technique that has been shown to improve resolution in atomic force microscopy (AFM) studies.
| Parameter | Description | Reference |
| Immobilization Strategy | High-affinity binding of the terminal biotin to streptavidin-coated surfaces. | glenresearch.comoup.com |
| Release Mechanism | Photocleavage of the linker using near-UV light. | genelink.combiosearchtech.com |
| Wavelength for Cleavage | 300–350 nm | nih.govresearchgate.net |
| Cleavage Time | < 4-5 minutes for complete release. | genelink.comnih.govresearchgate.net |
| Resulting Moiety | A biologically active 5'-monophosphate on the released oligonucleotide. | glenresearch.combiosearchtech.comgenelink.com |
Design and Functionalization of Multifunctional Nucleic Acid Conjugates
This compound is a versatile tool for the design and synthesis of complex, multifunctional nucleic acid conjugates. glenresearch.com Its utility extends beyond simple biotinylation, providing a strategic element for creating oligonucleotides with multiple functionalities that can be activated or revealed on demand.
The phosphoramidite is incorporated into oligonucleotides during standard automated solid-phase synthesis. nih.gov This allows for the precise placement of the photocleavable biotin moiety at the 5'-terminus. glenresearch.com This terminal biotin can serve as an affinity tag for purification of the full-length oligonucleotide from a crude synthesis mixture. oup.comresearchgate.net Once purified via streptavidin capture, the oligonucleotide can be released by photocleavage, yielding a pure, 5'-phosphorylated product ready for subsequent conjugation or use. nih.gov
This strategy is foundational for building multifunctional constructs. For example, an oligonucleotide can be synthesized with a PC Biotin at the 5'-end and other modifications, such as fluorophores or quenchers, at internal or 3'-end positions. The biotin acts as a temporary handle for immobilization or purification. After its light-induced removal, the resulting 5'-phosphate can be used for enzymatic ligation to another DNA or RNA strand, creating a larger, more complex molecule. glenresearch.comgenelink.com
Furthermore, the concept of "caged" oligonucleotides demonstrates the advanced functionalization possible with this reagent. biosyn.comgenelink.com An oligonucleotide's biological activity can be temporarily blocked or "caged" by tethering it via the PC Biotin linker to a larger molecule or a surface that sterically hinders its function (e.g., an antisense oligonucleotide tethered to a molecule that prevents it from entering the nucleus). biosyn.com Subsequent irradiation with light releases the oligonucleotide in its active form, providing precise spatial and temporal control over its biological function, such as gene expression. genelink.com This approach has been utilized in the design of multifunctional DNA and RNA conjugates for the in vitro selection of novel catalytic molecules. glenresearch.com
| Application | Description | Key Features |
| Affinity Purification | The PC Biotin moiety serves as a cleavable tag for isolating full-length oligonucleotides from failure sequences using streptavidin media. oup.com | High purification efficiency; release of a biologically active 5'-phosphorylated oligo. nih.gov |
| Sequential Conjugation | The 5'-phosphate generated after photocleavage serves as a reactive site for enzymatic ligation to other nucleic acids or molecules. genelink.com | Enables the construction of complex, multi-component nucleic acid architectures. |
| "Caged" Oligonucleotides | The biological activity of an oligonucleotide is temporarily inhibited by its attachment to another entity via the photocleavable linker. genelink.com | Light-induced activation provides precise spatial and temporal control over biological processes. biosyn.com |
| In Vitro Selection | Used in the design of multifunctional DNA and RNA conjugates to select for new molecules that catalyze biomolecular reactions. glenresearch.com | Facilitates the isolation and manipulation of nucleic acid pools during selection experiments. |
Comparative Analysis and Methodological Evolution of Cleavable Biotinylation Reagents
Comparison with Other Photolabile Amino-Modifiers and Linkers (e.g., PC-Amino-Modifier Phosphoramidite (B1245037), PC Spacer, PC Linker)
PC Biotin (B1667282) Phosphoramidite is part of a broader family of photocleavable phosphoramidites that includes PC-Amino-Modifier, PC Spacer, and PC Linker. While they all share the common feature of a photolabile linker, they are designed for different applications.
PC Biotin Phosphoramidite is specifically designed for the introduction of a photocleavable biotin moiety. glenresearch.com In contrast, PC-Amino-Modifier Phosphoramidite introduces a primary amino group attached to a photocleavable linker. oup.comoup.com This amino group can then be used for post-synthetic modification with a wide variety of amine-reactive reagents, offering greater versatility in the types of labels and tags that can be attached. oup.comoup.com
PC Spacer Phosphoramidite serves as an intermediary to attach any phosphoramidite-based modification to the terminus of an oligonucleotide via a photocleavable linker. glenresearch.comglenresearch.com This provides flexibility in incorporating various functionalities. PC Linker Phosphoramidite can be incorporated at any position within an oligonucleotide sequence and has the unique feature of producing monophosphate fragments at both the 3'- and 5'-termini upon photocleavage. glenresearch.comglenresearch.com
| Feature | This compound | PC-Amino-Modifier Phosphoramidite | PC Spacer Phosphoramidite | PC Linker Phosphoramidite |
| Functionality | Introduces a photocleavable biotin | Introduces a photocleavable primary amine for post-synthetic modification | Acts as a photocleavable intermediary for other phosphoramidites | Can be incorporated internally and produces 3' and 5' monophosphate fragments |
| Primary Use | Reversible capture and purification with streptavidin | Versatile labeling with various amine-reactive molecules | Flexible attachment of different phosphoramidite modifications | Internal strand cleavage, mass spectrometry applications |
| Cleavage Product | 5'-phosphorylated oligonucleotide | 5'-phosphorylated oligonucleotide | 5'-phosphorylated oligonucleotide | 3'- and 5'-phosphorylated oligonucleotide fragments |
Contrasts with Non-Cleavable Biotinylation Phosphoramidites
The most significant difference between this compound and non-cleavable biotinylation phosphoramidites lies in the reversibility of the biotin-streptavidin interaction. The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, making it nearly irreversible under physiological conditions. idtdna.com This strong interaction is advantageous for applications requiring stable immobilization.
However, the recovery of the biotinylated molecule from a streptavidin matrix is challenging with non-cleavable linkers. vectorlabs.com Elution often requires harsh denaturing conditions, which can compromise the biological activity of the molecule of interest. vectorlabs.com this compound overcomes this limitation by allowing for the gentle release of the captured molecule through photocleavage, preserving its integrity for downstream applications. vectorlabs.com
| Feature | This compound | Non-Cleavable Biotin Phosphoramidites |
| Cleavability | Photocleavable linker | Stable, non-cleavable linker |
| Biotin-Streptavidin Interaction | Reversible upon photocleavage | Essentially irreversible |
| Elution Conditions | Mild (UV light) | Harsh (denaturing agents) |
| Preservation of Biomolecule Integrity | High | Potentially compromised |
| Downstream Applications | Suitable for applications requiring recovery of the native molecule | Primarily for stable immobilization and detection |
Methodological Advancements in Reversible Immobilization Techniques
The development of reagents like this compound is part of a broader trend towards more sophisticated and controllable reversible immobilization techniques in biotechnology. Traditional reversible methods often rely on altering physical conditions like pH or ionic strength, or on the use of affinity tags with weaker binding affinities, such as desthiobiotin. nih.gov Desthiobiotin is a biotin analog that binds less tightly to streptavidin and can be displaced by the addition of free biotin. nih.gov
Photocleavable linkers represent a significant advancement by offering a highly specific and externally triggerable method for release. This allows for greater control over the timing and location of immobilization and release, which is crucial for applications in areas like microarrays and biosensors. The ability to initiate cleavage with light also opens up possibilities for spatial and temporal control over protein activity and localization, both in vitro and in living cells. nih.gov The ongoing development of new photolabile groups and linkers continues to expand the toolkit for researchers, enabling more complex and elegant experimental designs.
Emerging Research Directions and Future Potentials of Pc Biotin Phosphoramidite Technology
Development of Next-Generation Photolabile Protecting Groups with Enhanced Properties
The core of PC Biotin (B1667282) Phosphoramidite (B1245037) technology lies in its photolabile protecting group (PPG). Research is actively focused on developing next-generation PPGs with enhanced properties to overcome the limitations of traditional groups, such as the commonly used ortho-nitrobenzyl (ONB) moiety. Key areas of improvement include shifting the absorption maxima to longer wavelengths, increasing the efficiency of photocleavage, and enabling more sophisticated control mechanisms like two-photon excitation. nih.govnih.govwikipedia.org
Desirable properties for advanced PPGs include:
Red-shifted Absorption Maxima: Shifting the activation wavelength towards the visible or near-infrared (NIR) region reduces potential phototoxicity to cells and allows for deeper tissue penetration. nih.govmdpi.com
Large Two-Photon Absorption (TPA) Cross-Section (δa): PPGs with high TPA cross-sections can be activated by the simultaneous absorption of two lower-energy photons, providing true three-dimensional spatial resolution and enabling highly localized uncaging within tissues. nih.govacs.org
Aqueous Solubility and Stability: For biological applications, the PPG and its byproducts must be soluble and stable in aqueous environments. nih.govmdpi.com
Orthogonality: The ability to selectively remove one PPG in the presence of others using different wavelengths of light allows for multiplexed control over various biomolecules. mdpi.com
Recent advancements have seen the development of PPGs based on coumarin (B35378) and quinoline (B57606) scaffolds, which exhibit improved two-photon sensitivity. nih.govacs.org For instance, coumarin-based PPGs have been engineered to have high TPA cross-sections, although their intrinsic fluorescence can sometimes interfere with detection methods. acs.org Researchers are also exploring novel PPGs like the 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group and its derivatives, which offer high photolysis quantum yields and are valuable in the fabrication of DNA microarrays. biosyn.com
| Photolabile Protecting Group (PPG) | Key Properties | Potential Advantages | Reference |
|---|---|---|---|
| ortho-Nitrobenzyl (ONB) | Well-established, high photocleavage efficiency. | Robust and widely used for a variety of functional groups. | nih.govdtu.dk |
| Coumarin-based | High two-photon absorption cross-sections, fluorescent upon excitation. | Enables highly localized uncaging with 3D spatial resolution. | nih.govacs.org |
| Quinoline-based | Good two-photon excitation properties. | Alternative to coumarins, potentially avoiding fluorescence interference. | acs.org |
| 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) | High photolysis quantum yield, allows for quantitative deprotection. | Ideal for microarray synthesis and applications requiring high efficiency. | biosyn.com |
| p-Hydroxyphenacyl (pHP) | High quantum yields and clean photoreaction with a single major byproduct. | Hydrophilic nature and clean cleavage are advantageous for biological systems. | acs.org |
Integration into Microfluidic Devices and Automated High-Throughput Systems
The compatibility of PC Biotin Phosphoramidite with standard automated DNA synthesis protocols makes it an ideal component for integration into high-throughput platforms. nih.govnih.govbiosearchtech.com Microfluidic devices, which handle minute volumes of fluids in micro-scale channels, offer significant advantages in terms of reagent consumption, speed, and parallelization for biological assays. rsc.orgnih.gov
The integration of this compound into these systems can streamline complex workflows. For example, in automated oligonucleotide synthesis on a microarray, PC Biotin can be used to immobilize the newly synthesized DNA strands. researchgate.net After synthesis and purification via streptavidin-biotin affinity capture, the desired oligonucleotides can be released directly into specific chambers of a microfluidic device by light exposure for downstream applications such as DNA sequencing or enzymatic assays. pnas.org This on-chip, light-directed release avoids manual transfer steps, reducing the risk of contamination and sample loss.
| System | Role of this compound | Advantages | Reference |
|---|---|---|---|
| Automated DNA Synthesizers | Enables 5'-biotinylation of oligonucleotides for affinity purification. | Facilitates high-throughput purification of synthetic DNA. Compatible with standard phosphoramidite chemistry. | nih.govnih.gov |
| DNA Microarrays | Immobilization of synthesized oligonucleotides for high-throughput screening. | Allows for light-induced release of specific oligonucleotides from the array surface for further analysis. | researchgate.netnih.gov |
| Microfluidic "Lab-on-a-Chip" Devices | Capture and release of biomolecules within specific microchannels or chambers. | Enables precise spatial and temporal control over reactions and analyses in a miniaturized format. | rsc.orgnih.gov |
Advancements in Spatially and Temporally Resolved Biomolecular Manipulation
A key advantage of using light as a trigger is the ability to control biological processes with high spatial and temporal precision. nih.govglenresearch.com this compound is instrumental in this regard, enabling researchers to create "caged" biomolecules whose activity is masked until they are "uncaged" by a focused beam of light. glenresearch.comgenelink.com
This technology has been successfully applied to control DNA hybridization. nih.gov By attaching photolabile groups to an oligonucleotide, its ability to hybridize with a complementary strand can be blocked. nih.gov Upon light exposure, the protecting groups are cleaved, restoring the oligonucleotide's ability to bind to its target. nih.gov This allows for the light-directed activation of DNA-based nanostructures and sensors at specific locations and times. nih.govnih.govacs.org For instance, researchers have demonstrated the use of photocleavable linkers to trigger conformational changes in DNA nanoswitches, effectively turning their function on or off with light. nih.gov
| Application | Methodology | Outcome | Reference |
|---|---|---|---|
| Control of DNA Hybridization | Oligonucleotides are "caged" with photolabile groups, blocking their binding sites. | Light-induced cleavage of the protecting groups restores hybridization, allowing for spatiotemporal control of DNA binding. | nih.gov |
| Light-Activated DNA Nanoswitches | A photocleavable linker is incorporated into a DNA strand that controls the conformation of a nanoswitch. | UV exposure cleaves the linker, causing the nanoswitch to change from a "looped" to an "unlooped" state. | nih.gov |
| Photo-triggered Release from Surfaces | Biomolecules are anchored to a surface via a PC Biotin linker and streptavidin. | Illumination with UV light releases the biomolecule from the surface into the surrounding solution. | pnas.orgglenresearch.com |
Exploration in Novel Biomolecular Engineering and Synthetic Biology Constructs
In the field of synthetic biology, where the goal is to design and construct new biological parts, devices, and systems, this compound provides a powerful tool for creating light-sensitive control elements. The ability to create "caged" oligonucleotides can be used to regulate gene expression with spatiotemporal control. genelink.comnih.gov For example, an antisense oligonucleotide or siRNA can be rendered inactive by tethering it to a larger molecule via a PC Biotin linker. genelink.com The conjugate can be introduced into a cell, and upon light activation at a specific time and location, the active oligonucleotide is released to perform its gene-silencing function. genelink.com
This approach allows for the construction of light-activated genetic circuits. Researchers have demonstrated that gene expression in mammalian cells can be controlled using a plasmid with a promoter modified with a biotin-coumarin backbone that is responsive to light. researchgate.net By combining different PPGs that respond to different wavelengths of light, it is possible to create orthogonal control systems for regulating multiple genes independently within the same cell. chemrxiv.org
| Synthetic Construct | Role of this compound | Application | Reference |
|---|---|---|---|
| Caged Antisense Oligonucleotides/siRNA | Tethers the oligonucleotide to an inactivating molecule via a photocleavable linker. | Light-induced release of the active oligonucleotide for spatiotemporal control of gene silencing. | genelink.com |
| Light-Activated Genetic Circuits | Incorporation of a photocleavable element into a promoter region of a gene. | Enables light-mediated activation or deactivation of gene expression. | researchgate.net |
| Orthogonal Control of Gene Expression | Use of different PPGs responsive to distinct wavelengths to control multiple genes. | Independent regulation of multiple gene knockdowns in a single system using different colors of light. | chemrxiv.org |
Potential for In Vitro Selection of Catalytic Nucleic Acids and Other Functional Molecules
In vitro selection techniques, such as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), are used to isolate functional nucleic acids (aptamers) or catalytic nucleic acids (ribozymes and deoxyribozymes) from large, random libraries. duke.eduwikipedia.org this compound plays a crucial role in improving the efficiency and specificity of these selection processes. glenresearch.comglenresearch.com
In a typical SELEX experiment using PC Biotin, the nucleic acid library is synthesized with a 5'-PC-Biotin tag. glenresearch.com This allows the library to be immobilized on streptavidin-coated beads. Molecules that perform the desired function (e.g., binding to a target or catalyzing a reaction) undergo a structural change that allows them to be separated from the non-functional molecules. For example, in the selection of RNA-cleaving deoxyribozymes, the substrate strand can be labeled with biotin. nih.gov When a catalytic DNA sequence cleaves the RNA, it separates itself from the biotin tag and is eluted from the streptavidin column. The photocleavable nature of the biotin linker provides an additional layer of control, allowing for the gentle release of the selected molecules from the beads by light, which avoids the harsh chemical or thermal denaturation conditions that can damage the nucleic acids. nih.gov This is particularly advantageous when selecting for molecules with delicate structures.
| Selection Step | Procedure involving PC Biotin | Advantage | Reference |
|---|---|---|---|
| Library Immobilization | The nucleic acid library is synthesized with a PC Biotin tag and captured on streptavidin-coated beads. | Efficient immobilization and separation of the library from unbound components. | glenresearch.com |
| Selection of Functional Molecules | Functional molecules (e.g., those that bind a target or self-cleave) are partitioned from non-functional ones. | The strong streptavidin-biotin interaction ensures robust separation. | wikipedia.orgnih.gov |
| Elution of Selected Molecules | The selected nucleic acids are released from the streptavidin beads by irradiating with UV light to cleave the PC Biotin linker. | Mild elution conditions preserve the integrity of the selected molecules, improving the efficiency of subsequent amplification steps. | nih.gov |
| Amplification | The eluted, functional molecules are amplified by PCR to enrich the pool for the next round of selection. | Higher yield of intact, functional molecules for amplification. | nih.gov |
Q & A
Q. How is PC Biotin Phosphoramidite incorporated into oligonucleotide synthesis for 5'-end labeling?
this compound is introduced during automated solid-phase DNA synthesis using standard phosphoramidite chemistry. It is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. After synthesis, ammonia treatment cleaves the oligonucleotide from the solid support while retaining the biotin label. The biotinylated product is compatible with affinity purification using streptavidin-coated beads .
Q. What methodologies are used for affinity purification of PC Biotin-labeled oligonucleotides?
Post-synthesis, crude oligonucleotides are incubated with streptavidin-coated microspheres. Full-length biotinylated sequences bind selectively, while failure sequences are washed away. Photocleavage at 300–350 nm for <4 minutes releases purified oligonucleotides into solution, leaving the biotin moiety on the beads .
Q. How does the photocleavable property of PC Biotin enhance experimental workflows?
The photocleavable linker allows rapid, non-enzymatic release of purified DNA under UV light (300–350 nm), eliminating the need for harsh chemical treatments. This preserves oligonucleotide integrity for downstream applications like PCR, cloning, or hybridization .
Advanced Research Questions
Q. What experimental parameters influence the efficiency of UV-induced photocleavage?
Key factors include:
Q. How do fluoride-cleavable biotin phosphoramidites (e.g., diisopropylsilyl acetal) compare to PC Biotin for advanced applications?
Fluoride-cleavable methods (e.g., using HF/pyridine) enable mild cleavage conditions (room temperature, 1 hour) but require specialized handling due to HF toxicity. In contrast, PC Biotin offers faster, safer UV-triggered release, making it preferable for high-throughput or in vitro assays .
Q. What strategies mitigate incomplete biotin coupling during automated synthesis?
- Use trityl monitoring to verify coupling efficiency.
- Optimize coupling time (2–5 minutes) and activator concentration (e.g., 0.25 M 5-ethylthio-1H-tetrazole).
- For long oligonucleotides (e.g., 50–60mers), perform HPLC analysis post-synthesis to confirm full-length product .
Q. How can PC Biotin-labeled probes be integrated into SNP genotyping or CRISPR-Cas9 applications?
- SNP genotyping : Use PC Biotin for phototriggered strand displacement in MALDI-TOF mass spectrometry (genoSNIP method) .
- CRISPR-Cas9 : Biotinylated guide RNAs enable streptavidin-mediated pull-down assays to study Cas9 binding kinetics. Post-analysis, UV cleavage releases RNA for reuse .
Q. What are common pitfalls in analyzing photocleavage efficiency, and how are they resolved?
- Incomplete cleavage : Verify UV energy calibration and ensure uniform irradiation.
- DNA degradation : Use UV filters to block wavelengths <300 nm.
- Bead retention : Optimize streptavidin bead-to-oligonucleotide ratios to prevent overloading .
Methodological Optimization
Q. How to design a controlled experiment validating PC Biotin’s compatibility with phosphorylation protocols?
- Synthesize oligonucleotides with PC Biotin and a 5'-phosphate group.
- After photocleavage, verify phosphorylation using:
Q. What quality control steps ensure batch-to-batch consistency in PC Biotin-labeled oligonucleotides?
- HPLC/MS : Confirm >95% purity and correct molecular weight.
- Affinity capture yield : Compare streptavidin binding efficiency across batches.
- Photocleavage kinetics : Measure release rates under standardized UV conditions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported photocleavage efficiencies across studies?
Discrepancies often arise from:
Q. Why do some studies report reduced streptavidin binding efficiency with PC Biotin?
The trityl-protected biotin in PC Biotin (e.g., N-DMTr group) may sterically hinder streptavidin interaction. Solutions include:
- Pre-cleavage treatment : Remove the trityl group via acid wash before binding.
- Alternative linkers : Use BiotinTEG spacers to improve accessibility .
Tables for Key Parameters
| Parameter | Optimal Value | References |
|---|---|---|
| UV wavelength for cleavage | 300–350 nm | |
| Photocleavage time | <4 minutes | |
| Coupling efficiency (HPLC) | >95% full-length product | |
| Streptavidin bead binding | 1:10 (bead:DNA ratio) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
